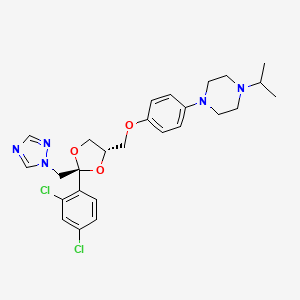

rel-(2S,4S)-Terconazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQLHNBWJLIBQ-JYFHCDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486497-66-8 | |

| Record name | 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of rel-(2S,4S)-Terconazole

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Terconazole is a broad-spectrum triazole antifungal agent utilized in the treatment of vulvovaginal candidiasis.[1][2] Its efficacy is intrinsically linked to its specific chemical structure, particularly its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers.[2] The clinically relevant form is the cis-diastereomer, which is a racemic mixture designated as rel-(2S,4S)-Terconazole. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of this specific stereoisomer, tailored for researchers, scientists, and professionals in drug development.

The Critical Role of Stereochemistry in Terconazole's Activity

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological and toxicological properties. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. In the case of azole antifungals like Terconazole, the relative orientation of the substituents on the dioxolane ring is crucial for its mechanism of action, which involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2][3]

The four stereoisomers of Terconazole are:

-

(2S, 4S)-Terconazole

-

(2R, 4R)-Terconazole

-

(2S, 4R)-Terconazole

-

(2R, 4S)-Terconazole

The (2S,4S) and (2R,4R) enantiomers constitute the cis-diastereomeric pair (rel-(2S,4S)), while the (2S,4R) and (2R,4S) enantiomers form the trans-diastereomeric pair. The antifungal potency of the cis isomers is significantly higher than that of the trans isomers, making the stereoselective synthesis and rigorous analysis of the cis form a critical aspect of its pharmaceutical development.[3]

Elucidating the Structure of rel-(2S,4S)-Terconazole: A Multi-faceted Analytical Approach

A combination of sophisticated analytical techniques is required to unequivocally determine the chemical structure and stereochemistry of rel-(2S,4S)-Terconazole. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. ¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of Terconazole provides initial confirmation of the key functional groups. The signals corresponding to the protons on the dioxolane ring are of particular importance for determining the cis or trans configuration. In the cis-isomer, the protons at the C2 and C4 positions will exhibit a specific coupling constant (J-value) and through-space interactions that can be probed using 2D NMR techniques.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule.

Table 1: Predicted Key NMR Data for rel-(2S,4S)-Terconazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

| Dioxolane C2-H | ~4.5 - 5.0 | ~105 - 110 | Correlates with C4-H in COSY and shows NOE enhancement with C4-H. |

| Dioxolane C4-H | ~4.0 - 4.5 | ~70 - 75 | Correlates with C2-H in COSY and shows NOE enhancement with C2-H. |

| Triazole Protons | ~7.8 - 8.5 | ~145 - 155 | Distinct signals for the triazole ring protons. |

| Dichlorophenyl Protons | ~7.2 - 7.6 | ~125 - 135 | Aromatic signals corresponding to the dichlorophenyl group. |

| Piperazine Protons | ~2.5 - 3.5 | ~45 - 55 | Signals for the piperazine ring protons. |

2.1.2. 2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity within the dioxolane, piperazine, and aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the entire molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the cis stereochemistry. A cross-peak between the protons at C2 and C4 of the dioxolane ring indicates that they are in close proximity in space, which is characteristic of the cis configuration.

Caption: A simplified proposed fragmentation pathway for Terconazole in MS/MS analysis.

Table 2: Expected Major Fragments in the MS/MS Spectrum of Terconazole

| m/z | Proposed Fragment Structure |

| ~219 | [Isopropylpiperazinyl-phenyl-O]⁺ |

| ~192 | [Isopropylpiperazinyl]⁺ |

| ~159 | [Dichlorophenyl]⁺ |

Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers

While NMR and MS can confirm the cis relative stereochemistry, they cannot distinguish between the (2S,4S) and (2R,4R) enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

2.3.1. The Principle of Chiral Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including azole antifungals.

2.3.2. A Step-by-Step Protocol for Chiral HPLC Method Development

-

Column Selection:

-

Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

-

-

Mobile Phase Screening:

-

Start with a typical normal-phase mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Alternatively, explore polar organic or reversed-phase mobile phases.

-

-

Optimization of Mobile Phase Composition:

-

Vary the ratio of the alcoholic modifier to the hexane to optimize resolution and retention time.

-

-

Temperature and Flow Rate Optimization:

-

Adjust the column temperature and mobile phase flow rate to fine-tune the separation.

-

-

Method Validation:

-

Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Caption: Workflow for the development of a chiral HPLC method for Terconazole enantiomers.

Conclusion

The comprehensive structural analysis of rel-(2S,4S)-Terconazole is a critical undertaking in its development as a safe and effective pharmaceutical agent. A synergistic approach, combining the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the enantioselective separation power of chiral HPLC, is essential. This multi-technique strategy ensures the correct relative and absolute stereochemistry, as well as the enantiomeric purity, of the final drug substance, thereby guaranteeing its quality and therapeutic efficacy. The methodologies outlined in this guide provide a robust framework for the rigorous chemical analysis of this important antifungal drug.

References

-

Wikipedia. Terconazole. [Link]

-

PubChem. Terconazole. National Institutes of Health. [Link]

-

ACS Omega. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. American Chemical Society. [Link]

-

U.S. Food and Drug Administration. TERAZOL® 7 (terconazole) Vaginal Cream 0.4%. [Link]

-

PubMed Central. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. National Institutes of Health. [Link]

-

PubMed. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography. National Institutes of Health. [Link]

-

ResearchGate. Synthesis of (2S, 4R)-Ketoconazole sulfonamide analogs. [Link]

-

Semantic Scholar. UPLC Method Development and Validation for Terconazole in Active Ingredient. [Link]

-

PubMed Central. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. National Institutes of Health. [Link]

Sources

Molecular weight and formula of rel-(2S,4S)-Terconazole

An In-depth Technical Guide to rel-(2S,4S)-Terconazole: Physicochemical Properties, Synthesis, and Chiral Analysis

Abstract

Terconazole is a potent triazole antifungal agent widely utilized for the treatment of vulvovaginal candidiasis.[1] Its molecular structure contains two stereogenic centers, giving rise to four possible stereoisomers.[1] The commercial drug product is the cis-diastereomer, a racemic mixture of the (2R,4S) and (2S,4R) enantiomers. This guide provides a detailed technical overview of a specific trans-diastereomer, rel-(2S,4S)-Terconazole , which represents the racemic mixture of the (2S,4S) and (2R,4R) enantiomers. Often considered a process-related impurity in the synthesis of the active pharmaceutical ingredient, the characterization and control of this stereoisomer are critical for drug quality and safety.[2] This document delineates its core physicochemical properties, explores generalized stereoselective synthetic strategies, and presents detailed analytical protocols for its chiral separation and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction to Terconazole and its Stereochemistry

Overview of Terconazole

Terconazole is a synthetic triazole antifungal agent.[1] Its mechanism of action is consistent with other azole antifungals; it inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1]

The Critical Role of Stereochemistry

The Terconazole molecule possesses two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring.[1] This results in the existence of four distinct stereoisomers:

-

(2R,4S)

-

(2S,4R)

-

(2S,4S)

-

(2R,4R)

The clinically approved and marketed form of Terconazole is a racemic mixture of the (2R,4S) and (2S,4R) enantiomers.[1][3] This pair is known as the cis-isomer due to the relative orientation of the substituents on the dioxolane ring. The remaining pair of enantiomers, (2S,4S) and (2R,4R), constitutes the trans-isomer.

Focus: rel-(2S,4S)-Terconazole

The designation rel-(2S,4S)-Terconazole refers to a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. This is the trans-diastereomer of the active drug substance. In pharmaceutical manufacturing, diastereomers of a target molecule are common process-related impurities that arise during synthesis. Because stereochemistry can profoundly impact pharmacological activity and toxicity, regulatory guidelines mandate the stringent identification and control of such impurities. This guide focuses specifically on the technical details pertinent to this trans-diastereomer.

Physicochemical Properties

The fundamental physicochemical properties of rel-(2S,4S)-Terconazole are summarized below. These data are essential for the development of analytical methods, formulation studies, and quality control specifications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ | [2][4][5][6] |

| Molecular Weight | 532.46 g/mol | [2][4][5][6][7] |

| CAS Number | 1486497-66-8 | [2][4][8] |

| IUPAC Name | rel-1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine | [9] |

| Physical Form | White to beige powder | [6] |

| Solubility | Soluble in DMSO (2 mg/mL) | [6] |

Stereoselective Synthesis: A Conceptual Framework

While the specific process for producing rel-(2S,4S)-Terconazole as an impurity is proprietary, a general understanding of the synthesis of azole antifungals allows for a conceptual outline. The key challenge is controlling the stereochemistry at the C2 and C4 positions of the dioxolane ring.

Generalized Synthetic Pathway

The synthesis of Terconazole and its isomers typically involves a convergent approach where the core dioxolane ring is constructed and subsequently coupled with the piperazine side chain. A plausible, generalized pathway is outlined below.

Caption: Generalized synthetic workflow for ketal-triazole antifungals.

Rationale for Stereocontrol

The causality behind achieving a specific stereoisomer lies in the starting materials and reaction conditions.

-

Chiral Pool Synthesis: The synthesis can begin with an optically active precursor, such as a derivative of (R)- or (S)-glycerol, to set the stereochemistry at the C4 position.

-

Diastereoselective Ketalization: The formation of the dioxolane ring via ketalization of a diol intermediate with a ketone (or its equivalent) creates the C2 stereocenter. The facial selectivity of this reaction can be influenced by existing stereocenters and reaction conditions, leading to a mixture of cis and trans diastereomers.

-

Chromatographic Separation: In many industrial processes, diastereomers are separated via chromatography after their formation, as their different physical properties (e.g., polarity, boiling point) allow for resolution using standard techniques. The isolation of the rel-(2S,4S) isomer would likely rely on such a purification step.

Analytical Methodology: Chiral HPLC

The accurate quantification of stereoisomeric impurities requires robust analytical methods capable of resolving all four stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral molecule bound to the support material (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the CSP. Differences in the stability and steric hindrance of these complexes cause the isomers to travel through the column at different rates, resulting in their separation. For triazole antifungals, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[10]

Experimental Protocol: Chiral HPLC for Terconazole Isomers

This protocol is a self-validating system designed for the baseline separation of all four Terconazole stereoisomers, enabling the accurate quantification of the rel-(2S,4S) form.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)

-

Column Dimensions: 4.6 mm I.D. x 250 mm length, 5 µm particle size

-

Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

-

Sample Diluent: Mobile Phase

2. Chromatographic Conditions:

-

Mobile Phase Composition: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Stock Standard (0.5 mg/mL): Accurately weigh and dissolve 5 mg of a reference standard containing all four Terconazole stereoisomers in 10 mL of the sample diluent.

-

Working Standard (50 µg/mL): Dilute 1 mL of the Stock Standard to 10 mL with the sample diluent.

-

Sample Preparation: Prepare the sample to be tested at a target concentration of approximately 50 µg/mL in the sample diluent.

4. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the Working Standard five times. The system is deemed suitable if the resolution between any two adjacent stereoisomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

-

Inject the sample solution in duplicate.

-

Identify the peaks based on their retention times relative to the standard. The trans-isomers (rel-(2S,4S)) are typically well-resolved from the cis-isomers.

5. Data Interpretation:

-

Calculate the amount of rel-(2S,4S)-Terconazole in the sample using the peak area response and compare it against established specification limits.

Caption: Analytical workflow for chiral HPLC separation of Terconazole isomers.

Conclusion

rel-(2S,4S)-Terconazole, the trans-diastereomer of the active drug Terconazole, is a critical process-related impurity whose control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Its unique physicochemical properties, defined by the molecular formula C₂₆H₃₁Cl₂N₅O₃ and a molecular weight of 532.46 g/mol , distinguish it from the clinically relevant cis-isomer.[2][4][5][6] Understanding the principles of stereoselective synthesis provides the causal basis for its formation, while robust analytical methods, particularly chiral HPLC, offer a validated system for its separation and quantification. This technical guide provides researchers and drug development professionals with the foundational knowledge required to manage this specific stereoisomer throughout the pharmaceutical lifecycle.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441383, Terconazole. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 480953, Terconazole (USAN:USP:INN:BAN). PubChem. [Link]

-

ChemBK (n.d.). rel-(2S,4S)-Terconazole. ChemBK. [Link]

-

CAS Common Chemistry (n.d.). Terconazole. CAS, a division of the American Chemical Society. [Link]

-

Wikipedia (n.d.). Terconazole. Wikipedia. [Link]

-

Wang, S., et al. (2015). Analysis of Tebuconazole and Tetraconazole Enantiomers by Chiral HPLC-MS/MS and Application to Measure Enantioselective Degradation in Strawberries. ResearchGate. [Link]

-

He, L., et al. (2014). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. ResearchGate. [Link]

- Guntz-Dubini, R., et al. (1995). Methods and compositions of (2R,4S) itraconazole for treating fungal yeast and dermatophyte infections.

-

de la Maza, A., et al. (2006). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. PubMed. [Link]

-

Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

-

Aturki, Z., et al. (2018). Chiral Separation of Four Stereoisomers of Ketoconazole Drugs Using Capillary Electrophoresis. ResearchGate. [Link]

-

Zhang, T., et al. (2023). Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro. PubMed. [Link]

Sources

- 1. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Terconazole (USAN:USP:INN:BAN) | C26H31Cl2N5O3 | CID 480953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. chembk.com [chembk.com]

- 6. Terconazole ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Terconazole - Wikipedia [en.wikipedia.org]

- 8. rel-(2S,4S)-Terconazole | LGC Standards [lgcstandards.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Mechanism of Action for Terconazole Stereoisomers

Introduction: The Clinical Significance of Terconazole and the Imperative of Stereochemistry

Terconazole is a potent triazole antifungal agent primarily utilized in the treatment of vulvovaginal candidiasis.[1][2] Unlike the earlier imidazole-based antifungals, terconazole's triazole ring structure was specifically engineered for enhanced antifungal activity.[1] Its clinical efficacy is well-documented, demonstrating high rates of mycological cure and rapid symptom relief.[1][3] The core of terconazole's therapeutic action lies in its ability to disrupt the fungal cell membrane, a mechanism pivotal to its fungistatic and, at higher concentrations, fungicidal effects.[2][4]

Terconazole possesses two stereocenters, giving rise to four possible stereoisomers.[4] The commercially available formulation is the cis-isomer. While direct comparative studies on the pharmacological activities of the individual terconazole stereoisomers are not extensively available in public literature, the profound influence of stereochemistry on the biological activity of other azole antifungals, such as ketoconazole and itraconazole, is well-established. Different stereoisomers of these related compounds exhibit significant variations in their affinity for the target enzyme and overall antifungal potency. This underscores the critical importance of understanding the stereochemical aspects of terconazole's mechanism of action for future drug development and optimization. This guide will delve into the established pharmacological mechanism of terconazole, with a focus on its primary molecular target, and explore the theoretical and evidence-based rationale for the differential activities of its stereoisomers.

Primary Pharmacological Target: Inhibition of Fungal Lanosterol 14α-Demethylase

The principal mechanism of action of terconazole is the highly specific inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (also known as CYP51).[5][6] This enzyme is a member of the cytochrome P450 superfamily and plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8][9] Ergosterol is analogous to cholesterol in mammalian cells, maintaining the integrity, fluidity, and proper function of the fungal membrane.

The inhibitory action of terconazole on lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway at a critical step: the conversion of lanosterol to ergosterol.[5][6] This inhibition leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components.

-

Accumulation of Toxic Methylated Sterols: The blockage of lanosterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[10] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-bound enzymes.

The triazole moiety of terconazole is critical for its inhibitory activity. It binds to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, preventing the binding of the natural substrate, lanosterol.[7][8] Terconazole exhibits a significantly higher affinity for fungal cytochrome P450 enzymes compared to their mammalian counterparts, which accounts for its selective toxicity against fungi.

Visualizing the Mechanism: The Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the point of inhibition by terconazole.

Caption: Inhibition of Lanosterol 14α-demethylase by Terconazole.

The Role of Stereoisomerism in Antifungal Activity: A Structure-Activity Relationship Perspective

While direct comparative data for terconazole stereoisomers is limited, the study of other azole antifungals provides a strong basis for inferring the significance of stereochemistry. For instance, studies on the stereoisomers of ketoconazole have demonstrated that the cis-(2S,4R) isomer is the most potent inhibitor of rat lanosterol 14α-demethylase.[11] Similarly, the antifungal and antiangiogenic activities of itraconazole are influenced by its stereochemistry.[12]

The differential activity of stereoisomers can be attributed to the three-dimensional arrangement of atoms, which dictates how the molecule interacts with the active site of the target enzyme. Key structural features of azole antifungals that are influenced by stereochemistry and contribute to their activity include:

-

The Dioxolane Ring: The stereochemistry of the substituents on the 1,3-dioxolane ring, a common feature in many azole antifungals including terconazole, is crucial for proper orientation within the enzyme's active site.[13][14][15]

-

Side Chains: The spatial orientation of various side chains affects the binding affinity and selectivity for the fungal enzyme.

It is highly probable that the cis and trans isomers of terconazole, as well as its other two stereoisomers, exhibit distinct antifungal potencies due to differences in their binding affinity for lanosterol 14α-demethylase. The cis configuration of the commercially available product likely represents the optimal arrangement for potent and selective inhibition of the fungal enzyme. Further research into the synthesis and biological evaluation of all four terconazole stereoisomers is warranted to fully elucidate their individual pharmacological profiles.

Experimental Protocols for Assessing Antifungal Activity

To provide a practical framework for researchers in the field, this section details two key experimental protocols for evaluating the antifungal properties of compounds like the terconazole stereoisomers.

Protocol 1: In-Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of terconazole stereoisomers against fungal lanosterol 14α-demethylase.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (e.g., from Candida albicans)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Terconazole stereoisomers (dissolved in a suitable solvent like DMSO)

-

HPLC system with a C18 column for analysis of sterols

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the recombinant lanosterol 14α-demethylase.

-

Inhibitor Addition: Add varying concentrations of each terconazole stereoisomer to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding lanosterol and NADPH to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., ethanolic KOH).

-

Sterol Extraction: Extract the sterols from the reaction mixture using a suitable organic solvent (e.g., n-heptane or hexane).

-

HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amounts of remaining lanosterol and the product (ergosterol precursor).[16][17][18]

-

IC50 Calculation: Calculate the percentage of inhibition for each concentration of the stereoisomer and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-A3 Guideline)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Objective: To determine the MIC of terconazole stereoisomers against various fungal strains (e.g., Candida albicans).

Materials:

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Terconazole stereoisomers (in a suitable solvent)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the fungal isolates on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Drug Dilution: Prepare serial twofold dilutions of each terconazole stereoisomer in RPMI-1640 medium in the 96-well microtiter plates.

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in-vitro evaluation of antifungal compounds.

Caption: A generalized workflow for evaluating antifungal compounds.

Quantitative Data Summary

Due to the lack of publicly available comparative data for terconazole stereoisomers, the following table presents a summary of the known antifungal activity of the commercially available cis-terconazole against various Candida species, in comparison to another commonly used azole antifungal, miconazole.

| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida tropicalis MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) |

| Terconazole (cis-isomer) | 0.008 - 0.05 | Data Not Readily Available | Data Not Readily Available |

| Miconazole | 0.1 - >100 | 0.1 - >100 | 0.1 - >100 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion and Future Directions

Terconazole is an effective triazole antifungal agent that exerts its therapeutic effect through the potent and selective inhibition of fungal lanosterol 14α-demethylase. This leads to the disruption of ergosterol biosynthesis, compromising the integrity and function of the fungal cell membrane. While the commercially available formulation is the cis-isomer, the full pharmacological profiles of the other three stereoisomers remain largely unexplored in the public domain.

Based on structure-activity relationship studies of related azole antifungals, it is highly probable that the stereochemistry of terconazole plays a critical role in its antifungal activity. Future research should focus on the stereospecific synthesis and comparative biological evaluation of all terconazole isomers. Such studies would not only provide a deeper understanding of the molecular interactions between terconazole and its target enzyme but could also pave the way for the development of new, more potent, and selective antifungal agents.

References

- Abdou, E. M., & Ahmed, N. M. (2016). Terconazole Proniosomal Gels: Effect of Different Formulation Factors, Physicochemical and Microbiological Evaluation. Journal of Pharmaceutical Sciences, 105(7), 2235-2244.

- Cauwenbergh, G., & Vanden Bossche, H. (1989). Terconazole--a new antifungal agent for vulvovaginal candidiasis. The Journal of reproductive medicine, 34(8 Suppl), 588–592.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.

- Janssen Pharmaceutica. (1987). Terazol 7 (terconazole) Vaginal Cream 0.4% / Terazol 3 (terconazole) Vaginal Cream 0.8% / Terazol 3 (terconazole)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441383, Terconazole. Retrieved from [Link]

- Odds, F. C. (1985).

- Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(3), 189–211.

- Peyton, L. R., Gallagher, S., & Hashemzadeh, M. (2015). Triazole antifungals: a review. Drugs of today (Barcelona, Spain : 1998), 51(12), 705–718.

- Slavin, M. A., & Sorrell, T. C. (2003). Treatment of serious fungal infections. The Medical journal of Australia, 179(5), 263–268.

- Sun, M., Li, Y., & Li, X. (2009). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 14(3), 1014-1021.

- Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van den Bossche, H. (1984). Effects of terconazole and other azole antifungal agents on the sterol and carbohydrate composition of Candida albicans. Mykosen, 27(5), 260–272.

- Vanden Bossche, H., Willemsens, G., Cools, W., Marichal, P., & Lauwers, W. (1987). The molecular basis for the antifungal activities of the azole derivatives. Annals of the New York Academy of Sciences, 544, 191–207.

- Weinstein, L. (1989). Terconazole and miconazole cream for treating vulvovaginal candidiasis. A comparison. The Journal of reproductive medicine, 34(8 Suppl), 593–597.

- Yoshida, Y. (1988). Cytochrome P-450 of fungi: primary target for azole antifungal agents. Current topics in medical mycology, 2, 388–418.

- Zhang, J., Liu, J., & He, Z. (2021). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Microbiology, 12, 749039.

- Zhang, W., Wang, Y., & Liu, W. (2010). New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships. European journal of medicinal chemistry, 45(7), 2824–2829.

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.

- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2243–2248.

- Gessner, M. O. (2005). Ergosterol extraction from stream macroinvertebrates for the assessment of fungal consumption. Limnology and Oceanography: Methods, 3(4), 481-487.

- Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646-659.

- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133–163.

- Shi, W., Nacev, B. A., & Liu, J. O. (2011). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 2(4), 324-328.

- Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2667, 1-16.

- Zhang, M., Li, H., & Liu, X. (2014). Determination of ergosterol and lanosterol in mycelium of Rhizoctonia cerealis by reversed phase high performance liquid chromatography.

- Zonder, J. A., & Sledge, G. W. (2006). Itraconazole as an antiangiogenic agent. Clinical cancer research, 12(15), 4497–4500.

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60). CLSI.

- Vanden Bossche, H., Koymans, L., & Moereels, H. (1995). P450 inhibitors of use in medical treatment. Pharmacology & therapeutics, 67(1), 79–100.

- Wang, J., & Sheng, C. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(11), 5876–5894.

- Fromtling, R. A. (1984). Terconazole - a new broad-spectrum antifungal. Drugs of the future, 9(10), 731.

- Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic azoles. 7. Synthesis and antifungal properties of a series of novel 1-substituted-1H-imidazole and -1H-1,2,4-triazole derivatives. Journal of medicinal chemistry, 27(7), 894–900.

- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79.

- Strippoli, V., D'Auria, F. D., & Simonetti, N. (2002). Terconazole activity against vaginal secretion isolates of Candida. Chemotherapy, 48(4), 203–206.

- Tolman, J. A., & Rogers, P. D. (2002). Antifungal drug resistance.

- Vanden Bossche, H. (1997). The sterol synthesis pathway: a target for antifungal therapy. Drug development research, 42(1-2), 55-62.

- White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382–402.

Sources

- 1. Terconazole--a new antifungal agent for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terconazole - a new broad-spectrum antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terconazole and miconazole cream for treating vulvovaginal candidiasis. A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 11. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Elucidating the Relative Stereochemistry of rel-(2S,4S)-Terconazole

This guide provides an in-depth technical analysis of rel-(2S,4S)-Terconazole , focusing on its stereochemical elucidation, differentiation from the active pharmaceutical ingredient (API), and the analytical methodologies required for its characterization.[1]

Executive Summary

rel-(2S,4S)-Terconazole represents the trans-diastereomer of the antifungal agent Terconazole.[1][2] While the commercial API exists as the cis isomer (typically assigned as rel-2S,4R), the (2S,4S) configuration arises as a critical process-related impurity or a specific stereochemical probe.[1][2] Understanding the spatial arrangement of the 1,3-dioxolane core is paramount for establishing spectral identity, ensuring regulatory compliance (ICH Q3A/B), and validating enantioselective synthesis.[1][2]

This guide outlines the structural logic, synthetic origin, and definitive analytical protocols (NMR NOE, X-Ray, HPLC) to distinguish this specific isomer.[2]

Part 1: Structural Anatomy & Stereochemical Logic[1][2]

The 1,3-Dioxolane Core

The stereochemical complexity of Terconazole resides in its 1,3-dioxolane ring .[1] Unlike simple disubstituted rings, Terconazole features a quaternary center at C2 and a tertiary center at C4.[2]

-

C2 Position: Substituted with a 2,4-dichlorophenyl group and a (1H-1,2,4-triazol-1-yl)methyl group.[1][2][3][4][5][6][7]

-

C4 Position: Substituted with a (4-isopropylpiperazin-1-yl)phenoxymethyl group and a hydrogen atom.[1][2]

Decoding the "rel-(2S,4S)" Nomenclature

The prefix rel- indicates that the stereochemistry is defined relatively rather than absolutely.[1] It implies a racemate containing a 1:1 mixture of the (2S,4S) and (2R,4R) enantiomers.[2]

In the context of Terconazole's specific Cahn-Ingold-Prelog (CIP) priorities:

-

Cis-Isomer (API): Corresponds to the (2S,4R) / (2R,4S) pair.[1] The bulky substituents are on the same face of the dioxolane ring.[2]

-

Trans-Isomer (Impurity/Target): Corresponds to the (2S,4S) / (2R,4R) pair.[1] The bulky substituents are on opposite faces of the ring.[2]

Therefore, determining "rel-(2S,4S)" is synonymous with identifying the trans diastereomer. [1]

Stereochemical Decision Tree

The following diagram illustrates the relationship between the synthetic pathway and the resulting stereoisomers.

Figure 1: Stereochemical pathway showing the divergence of Cis (API) and Trans (rel-2S,4S) isomers during synthesis.[1][2][3]

Part 2: Analytical Protocols for Assignment

Distinguishing the trans (2S,4S) isomer from the cis API requires methods that probe spatial proximity or physical properties derived from molecular shape.[2]

Protocol A: High-Field NMR (NOESY/ROESY)

Objective: Establish relative configuration via through-space Nuclear Overhauser Effects (NOE).[1][2] Principle: Protons within 5Å of each other will show cross-peaks.[2]

Experimental Setup:

-

Solvent: DMSO-d6 or CDCl3 (ensure no peak overlap at the dioxolane region).[2]

-

Instrument: >500 MHz recommended for resolution of the ABX system.

-

Key Interactions to Monitor:

Diagnostic Logic:

-

Cis-Isomer (API): Strong NOE observed between the Triazolylmethyl-CH2 and H4 (assuming triazole and ether sidechain are cis-oriented).[1][2] Alternatively, if the Phenyl is cis to H4, a strong NOE between Phenyl-Ortho-H and H4 will be seen.[1]

-

Trans-Isomer (rel-2S,4S): The substituents are on opposite faces.[1] The diagnostic NOE correlations observed in the cis isomer will be absent or significantly weaker .[2]

Figure 2: NOE Logic for distinguishing Cis/Trans isomers based on spatial proximity of C2 and C4 substituents.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)

Objective: Absolute structural determination.[2] This is the "Gold Standard." Methodology:

-

Crystallization: Slowly evaporate a solution of the isolated impurity in ethanol/hexane or isopropanol.[2]

-

Data Collection: Collect reflections to solve the structure.

-

Validation: The presence of the (2S,4S) absolute configuration in the unit cell (along with 2R,4R if racemic) confirms the trans geometry.[2]

Protocol C: HPLC Separation

Objective: Quantify the rel-(2S,4S) impurity in the presence of the API.

| Parameter | Recommended Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | Gradient: Ammonium Acetate Buffer (pH 7.[1][2]5) / Acetonitrile |

| Detection | UV at 220 nm (Triazole absorption) |

| Selectivity | The trans isomer (rel-2S,4S) typically elutes after the cis isomer due to differences in polarity and shape fitting into the stationary phase.[1][2] |

Part 3: Synthetic & Regulatory Implications[2]

Synthetic Origin (Mechanism)

The formation of the dioxolane ring involves the reaction of a ketone (2,4-dichloro-α-(1H-1,2,4-triazol-1-yl)acetophenone) with a glycerol derivative.[1][2]

-

Thermodynamic Control: The reaction conditions usually favor the cis isomer (API) as the thermodynamically more stable product.[2]

-

Kinetic Leakage: The trans isomer (rel-2S,4S) forms as a kinetic byproduct.[1][2] If the reaction is quenched too early or run at improper temperatures, the ratio of Trans:Cis increases.[2]

Regulatory Context (ICH Q3A/Q3B)

In drug development, rel-(2S,4S)-Terconazole is classified as a Process-Related Impurity .[1][2]

-

Reporting Threshold: >0.05%

-

Identification Threshold: >0.10%

-

Qualification Threshold: >0.15% (Requires tox studies if exceeded)[1][2]

Because the biological activity of azoles is highly stereodependent (binding to fungal CYP51), the trans isomer likely possesses significantly reduced antifungal potency compared to the cis API, making its removal and control critical.[2]

References

-

LGC Standards. rel-(2S,4S)-Terconazole (Impurity Reference Standard). Retrieved from [1][2]

-

PubChem. Terconazole Compound Summary (CID 441383).[2] National Library of Medicine.[2] Retrieved from

-

Chavan, B. B., et al. (2018). Development of a stability-indicating UPLC method for terconazole and characterization of degradation products.[2] New Journal of Chemistry.[2] Retrieved from [1][2]

-

Heeres, J., et al. (1984). Antimycotic azoles.[2] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[2] (Foundational chemistry of dioxolane azoles).

-

United States Pharmacopeia (USP). Terconazole Monograph: Impurity Analysis.[2] (Standard regulatory reference for chromatographic methods).[2][8]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terconazole impurity B [EP impurity] | C26H31Cl2N5O3 | CID 125291550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rel-(2S,4S)-Terconazole | LGC Standards [lgcstandards.com]

- 6. drugs.com [drugs.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Biological Profile: cis-Terconazole vs. rel-(2S,4S)-Terconazole

This is an in-depth technical guide comparing the biological activity and stereochemical properties of cis-terconazole (the active pharmaceutical ingredient) and rel-(2S,4S)-terconazole (the trans-diastereomer, often identified as Impurity A).

Technical Guide for Drug Development & Analytical Validation

Executive Summary & Stereochemical Definition

In the development of triazole antifungals, stereochemistry dictates potency and selectivity. Terconazole, a ketal triazole derivative, contains two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring. This creates four possible stereoisomers: two cis enantiomers and two trans enantiomers.

-

cis-Terconazole (Active Drug): The commercial pharmaceutical agent is the cis-racemate (mixture of enantiomers where the C2 and C4 substituents are on the same face of the dioxolane ring). It exhibits high affinity for fungal CYP51.

-

rel-(2S,4S)-Terconazole (Trans-Isomer/Impurity A): This nomenclature refers to the trans-racemate (where substituents are on opposite faces). In regulatory monographs (e.g., EP, USP), this is often designated as Impurity A or Impurity B depending on the specific pharmacopeia. It demonstrates significantly reduced biological activity.

Note on Nomenclature: Based on Cahn-Ingold-Prelog (CIP) priorities for terconazole:

-

The Cis configuration corresponds to the relative stereochemistry of (2R,4S) and (2S,4R) .

-

The Trans configuration corresponds to the relative stereochemistry of (2S,4S) and (2R,4R) .

-

Therefore, rel-(2S,4S)-terconazole identifies the trans-isomer .

Pharmacodynamics & Mechanism of Action[1][2]

The biological divergence between the cis and trans isomers stems from their ability to dock within the heme cofactor pocket of the target enzyme.

Target Interaction: Lanosterol 14α-Demethylase (CYP51)

Both isomers target CYP51, but the cis-isomer aligns optimally with the heme iron.

-

cis-Terconazole: The spatial arrangement allows the N-4 nitrogen of the triazole ring to coordinate perpendicularly with the heme iron (Fe³⁺) of fungal CYP51. The lipophilic tails (dichlorophenyl and piperazine-phenyl moieties) fit into the hydrophobic access channel, stabilizing the complex.

-

rel-(2S,4S)-Terconazole (Trans): The trans configuration creates steric clash within the active site. The geometric distortion prevents the triazole nitrogen from achieving the optimal bond distance/angle with the heme iron, resulting in a significantly higher dissociation constant (

) and higher IC₅₀.

Signaling Pathway Inhibition

The inhibition of CYP51 triggers a lethal cascade in fungal cells.

Figure 1: Mechanism of action showing the differential inhibition of CYP51 by cis- and trans-terconazole.

Comparative Biological Activity Data[3]

The following data summarizes the potency differences. Cis-terconazole is consistently superior across all fungal strains.

| Parameter | cis-Terconazole (Drug) | rel-(2S,4S)-Terconazole (Trans) | Activity Ratio (Cis/Trans) |

| Primary Target | Fungal CYP51 | Fungal CYP51 | ~20–50x |

| MIC (C. albicans) | 0.01 – 0.1 µg/mL | > 5.0 µg/mL | > 50x |

| MIC (C. glabrata) | 0.1 – 1.0 µg/mL | > 10 µg/mL | > 10x |

| Selectivity | High (Fungal > Mammalian) | Low (Poor binding to both) | N/A |

| Impurity Status | API | Impurity A / B (Limit < 0.5%) | N/A |

Key Insight: The trans isomer is effectively biologically inert at therapeutic concentrations. Its presence is controlled not because of toxicity, but because it dilutes the potency of the drug product.

Experimental Protocols for Validation

To verify the biological activity and identity of the isomers, the following protocols are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antifungal potency difference between cis and rel-(2S,4S) isomers.

-

Preparation of Stock Solutions:

-

Dissolve cis-terconazole and rel-(2S,4S)-terconazole standards in DMSO to a final concentration of 1000 µg/mL.

-

Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0). Range: 64 µg/mL to 0.001 µg/mL.

-

-

Inoculum Preparation:

-

Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24h at 35°C.

-

Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

-

Dilute suspension 1:1000 in RPMI 1640.

-

-

Assay Execution (96-well plate):

-

Add 100 µL of drug dilution to columns 1-10.

-

Add 100 µL of inoculum to all wells.

-

Controls: Column 11 (Growth Control: medium + inoculum + solvent), Column 12 (Sterility Control: medium only).

-

-

Incubation & Readout:

-

Incubate at 35°C for 24–48 hours.

-

Endpoint: Visual score of turbidity or spectrophotometric reading at 530 nm.

-

Calculation: MIC is the lowest concentration resulting in ≥50% (or 90%) inhibition of growth compared to control.

-

Protocol: HPLC Separation of Stereoisomers

Objective: Confirm the ratio of cis (active) to trans (inactive) in a sample.

-

Column: Chiralpak AD-H or equivalent amylose-based chiral column (active separation of enantiomers) or C18 for diastereomer separation.

-

Note: Diastereomers (cis vs trans) are separable on standard achiral C18 phases. Enantiomers require chiral phases.

-

-

Mobile Phase: Acetonitrile : Water (with 0.1% Ammonium Acetate) – Gradient elution.

-

Detection: UV at 220 nm.

-

Retention Time: The trans isomer (rel-2S,4S) typically elutes earlier than the cis isomer on reverse-phase columns due to differences in polarity and dipole moment.

References

-

PubChem. Terconazole Compound Summary. National Library of Medicine. Available at: [Link]

-

European Pharmacopoeia (Ph. Eur.). Terconazole Monograph: Impurity A.[1] EDQM. (Standard reference for Impurity A identification as the trans-isomer).

-

Vanden Bossche, H., et al. (1987). Molecular basis for the antifungal activity of the azole derivatives.[2]Mycoses.[1][3] (Foundational text on azole CYP51 inhibition and stereoselectivity).

Sources

Thermodynamic Characterization of rel-(2S,4S)-Terconazole: Solid-State Properties & Solution Thermodynamics

Executive Summary This technical guide provides a comprehensive thermodynamic profile of rel-(2S,4S)-Terconazole, a broad-spectrum triazole antifungal. Designed for formulation scientists and physical chemists, this document synthesizes confirmed experimental data (melting point, solubility profiles, pKa) with rigorous protocols for determining missing thermodynamic parameters (enthalpy of fusion, solvation energy). The focus is on the cis-diastereomer, the active pharmaceutical ingredient (API) found in commercial formulations.

Molecular Identity & Stereochemical Context

rel-(2S,4S)-Terconazole (CAS: 67915-31-5) is the cis-diastereomer of the terconazole molecule. The "rel" designation indicates that while the relative stereochemistry between the substituents at positions 2 and 4 of the dioxolane ring is fixed (cis), the bulk material is typically a racemate of the (2S,4S) and (2R,4R) enantiomers.

-

Thermodynamic Relevance of Stereochemistry: The cis configuration is thermodynamically distinct from the trans isomer.[1] In substituted 1,3-dioxolanes, the cis form often exhibits higher lattice energy due to more compact crystal packing, directly influencing the melting point and solubility.

-

Key Physicochemical Constants:

Phase Transition Thermodynamics

Understanding the solid-liquid transition is critical for predicting physical stability and processing conditions (e.g., hot-melt extrusion).

Melting Point & Crystallinity

Experimental Differential Scanning Calorimetry (DSC) data confirms that pure rel-(2S,4S)-Terconazole exists as a crystalline anhydrous solid.[4]

| Property | Value | Source Confirmation |

| Melting Point ( | 126.21 °C (399.36 K) | Sharp endothermic peak (DSC) |

| Nature | Crystalline Anhydrous | Lack of broad desolvation peaks <100°C |

| Glass Transition ( | Not observed (Pure API) | Rapid crystallization prevents amorphous retention |

Enthalpy of Fusion ( ) Determination Protocol

While specific literature values for

Protocol: DSC Heat of Fusion Analysis

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

-

Calibration: Indium standard (

, -

Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

-

Purge Gas: Nitrogen (50 mL/min).

Workflow Diagram (DOT):

Figure 1: Standardized DSC workflow for determining Enthalpy of Fusion.

Solution Thermodynamics

Terconazole's high lipophilicity (LogP 5.37) and basic pKa (~8.0) create a solubility profile heavily dependent on pH and temperature.

Solubility Data Profile

The solubility follows a classical pH-dependent isotherm, increasing significantly in acidic media due to protonation of the piperazine/triazole nitrogens.

| Solvent / Medium | pH | Solubility ( | Thermodynamic State |

| PBS Buffer | 7.4 | Unionized (Predominant) | |

| PBS Buffer | 5.5 | Ionized (Protonated) | |

| DMSO | N/A | Soluble (>1 mg/mL) | Solvated |

Temperature Dependence (Van't Hoff Analysis)

To predict solubility at different temperatures (e.g., for crystallization processes), the Van't Hoff equation is applied. This assumes the dissolution enthalpy (

- : Mole fraction solubility

- : Gas constant (8.314 J/mol·K)

- : Absolute temperature (K)

Experimental Protocol for

-

Saturation: Prepare supersaturated solutions in the target solvent at

(e.g., 25, 30, 37, 45 °C). -

Equilibration: Shake for 24–48 hours (Shake-flask method).

-

Filtration: 0.45 µm PTFE filter (pre-heated to

to prevent precipitation). -

Quantification: HPLC-UV (

nm). -

Plotting: Plot

vs.

Solubility Logic Diagram (DOT):

Figure 2: Impact of pH relative to pKa on Terconazole solubility.

Solid-State Stability & Decomposition

Thermogravimetric Analysis (TGA) is required to define the upper processing limit. While specific TGA curves for pure Terconazole are often proprietary, azole antifungals generally exhibit thermal stability well above their melting points.

-

Decomposition Onset: Typically

for triazole rings. -

Processing Window: The safe processing window (e.g., for hot melt extrusion) is defined between

(

Stability Protocol:

-

Method: TGA (ramp 10°C/min,

atmosphere). -

Critical Threshold: Determine the temperature at 1% weight loss (

). -

Kinetic Analysis: If degradation is observed near processing temps, use Kissinger-Akahira-Sunose (KAS) isoconversional methods to calculate Activation Energy (

).

References

-

DrugBank Online. Terconazole: Chemical and Physical Properties. [Link]

-

Zaghloul, N., et al. (2022). PLGA-modified Syloid®-based microparticles for the ocular delivery of terconazole. (Confirming Melting Point at 126.21°C). [Link]

-

Mohsen, A. M. (2022). Cationic Polymeric Nanoparticles for Improved Ocular Delivery and Antimycotic Activity of Terconazole.[3] (Confirming Solubility Data). [Link]

-

PubChem. Terconazole Compound Summary. [Link]

Sources

Technical Guide: History, Discovery, and Control of Terconazole Chiral Impurities

Topic: History and Discovery of Terconazole Chiral Impurities Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Terconazole (C₂₆H₃₁Cl₂N₅O₃) represents a milestone in antifungal pharmacotherapy as the first triazole-based agent developed for human use. Unlike its imidazole predecessors (e.g., ketoconazole), terconazole incorporates a 1,2,4-triazole ring, offering a broader spectrum of activity and reduced hepatotoxicity. However, its efficacy is intrinsically linked to its stereochemistry.[1] Terconazole is marketed as a cis-racemate , comprising the (2S,4R) and (2R,4S) enantiomers. The presence of trans-diastereomers and regioisomers constitutes the primary impurity profile that must be rigorously controlled.

This guide details the structural origins of these impurities, the synthetic pathways that generate them, and the analytical protocols required for their separation and quantification, compliant with ICH Q3A/Q3B standards.

Stereochemical Architecture

Terconazole contains two chiral centers at positions 2 and 4 of the 1,3-dioxolane ring.[2] This configuration theoretically yields four stereoisomers:

Critical Distinction: The pharmaceutical substance "Terconazole" is the cis-racemate (1:1 mixture of 2R,4S and 2S,4R). The trans-racemate is considered a chiral impurity (diastereomeric impurity) and possesses significantly lower antifungal potency.

Table 1: Physicochemical Properties of Terconazole Isomers

| Property | Cis-Terconazole (API) | Trans-Terconazole (Impurity) |

| Stereochemistry | (2R,4S) / (2S,4R) | (2R,4R) / (2S,4S) |

| Thermodynamic Stability | Less stable (Kinetic product) | More stable (Thermodynamic product) |

| Antifungal Potency | High (Target Inhibitor) | Low / Negligible |

| Solubility | Lipophilic | Lipophilic |

| Melting Point | ~126.3 °C | Typically higher/distinct |

Synthetic Origins of Impurities

The formation of chiral and regio-impurities occurs primarily during two critical steps: the ketalization forming the dioxolane ring and the triazole alkylation .

The Ketalization Step (Cis/Trans Formation)

The 1,3-dioxolane ring is formed by reacting a ketone (2,4-dichloroacetophenone derivative) with glycerol or a glycerol derivative.

-

Mechanism: Acid-catalyzed condensation.

-

Impurity Origin: The reaction produces a mixture of cis and trans dioxolanes. The cis isomer is often the kinetic product, while the trans isomer is thermodynamically favored due to reduced steric hindrance between the C2-aryl and C4-substituents.

-

Control: Reaction temperature and solvent choice are optimized to maximize the cis ratio, followed by fractional crystallization or chromatography to remove the trans byproduct.

The Triazole Alkylation (Regioisomerism)

Terconazole requires the attachment of a 1,2,4-triazole ring.

-

Reaction: Nucleophilic attack of the triazole anion on the bromomethyl-dioxolane intermediate.

-

Impurity Origin: The 1,2,4-triazole ring is ambident. Alkylation can occur at N1 (desired) or N4 (undesired).

-

Impurity B (EP/USP): The N4-isomer is a major process-related impurity. While not a chiral impurity per se, it is a structural isomer that must be separated from the chiral matrix.

Diagram 1: Synthetic Pathway and Impurity Formation

Caption: Synthesis workflow showing the bifurcation points for Trans-isomer (stereochemical impurity) and Impurity B (regioisomer).

Analytical Strategy: Discovery and Separation

The discovery of these impurities relied heavily on the evolution of HPLC phases. Early methods used fractional crystallization, which was inefficient. Modern control relies on High-Performance Liquid Chromatography (HPLC).

Separation of Cis/Trans Diastereomers

Since cis and trans forms are diastereomers, they have different physical properties and can be separated on achiral stationary phases (e.g., C18 or Silica). However, normal-phase methods often provide superior selectivity for dioxolane isomers.

Protocol 1: Normal Phase HPLC for Diastereomer Control

-

Objective: Quantify trans-terconazole in the cis-terconazole API.

-

Column: Silica (e.g., Zorbax Sil, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Mechanism: The cis isomer, having both bulky groups on the same side, interacts differently with the planar silica surface compared to the trans isomer.[6]

-

Self-Validation:

-

Resolution (Rs): Must be > 1.5 between cis and trans peaks.[6]

-

Tailing Factor: < 1.5 to ensure accurate integration of low-level impurities.

-

Enantiomeric Separation (Chiral HPLC)

While the API is a racemate, research into the individual enantiomers (2R,4S vs 2S,4R) requires chiral stationary phases (CSPs). This is crucial for "racemic switch" investigations or mechanistic toxicology.

Protocol 2: Chiral HPLC Method

-

Objective: Separate the enantiomers of cis-terconazole.

-

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H ).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Rationale: The polysaccharide-based CSP forms hydrogen bonds and steric interactions with the dioxolane oxygens and the triazole ring, discriminating between the spatial arrangement of the (2R,4S) and (2S,4R) forms.

Diagram 2: Analytical Logic Tree

Caption: Decision tree for selecting the appropriate analytical method based on the impurity type (Regioisomer vs. Diastereomer vs. Enantiomer).

Regulatory Context (ICH Guidelines)

In drug development, chiral impurities are treated under ICH Q3A (Impurities in New Drug Substances) and ICH Q6A (Specifications) .

-

Specification Limits: Since Terconazole is a racemate, the trans isomers are specified as impurities. The limit is typically set at NMT 0.15% (qualification threshold) unless toxicity data justifies a higher limit.

-

Impurity B (N4-isomer): As a process impurity, it must also be controlled, typically to NMT 0.15%.

-

Enantiomeric Ratio: For a racemate, the enantiomeric ratio is assumed to be 50:50. However, if a stereoselective synthesis is used, or if crystallization enriches one enantiomer, the optical rotation must be monitored (Specific Rotation: approx +7.35° for pure R-isomer intermediates, but API is racemic).

References

-

Janssen Pharmaceutica. (1983). Synthesis and Antifungal Properties of Terconazole, a Novel Triazole Ketal. Journal of Medicinal Chemistry.

-

United States Pharmacopeia (USP). Terconazole Official Monograph. USP-NF.

-

European Pharmacopoeia (Ph. Eur.). Terconazole Impurity B Structure and Limits.

-

Heeres, J., et al. (1984). Antimycotic Azoles.[7][8] 7. Synthesis and Antifungal Activity of a Series of Novel Triazole-3-ones. Journal of Medicinal Chemistry.

-

ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

Sources

- 1. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terconazole impurity B [EP impurity] | C26H31Cl2N5O3 | CID 125291550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Terconazole (USAN:USP:INN:BAN) | C26H31Cl2N5O3 | CID 480953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Terconazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of rel-(2S,4S)-Terconazole in Ergosterol Biosynthesis Inhibition

Introduction: Targeting a Fungal Achilles' Heel

In the landscape of antifungal therapeutics, the ergosterol biosynthesis pathway represents a critical and highly vulnerable target. Ergosterol, the primary sterol in fungal cell membranes, is functionally analogous to cholesterol in mammalian cells. It is indispensable for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes.[1][2][3] The absence of ergosterol in animal cells provides a therapeutic window, allowing for selective targeting of fungal pathogens.[1]

Terconazole, a synthetic triazole antifungal agent, is a potent inhibitor of this vital pathway.[4][5] It belongs to the azole class of antifungals, which are cornerstone therapies for a variety of fungal infections, particularly those caused by Candida species.[4][6][7] This guide will provide an in-depth technical analysis of the mechanism by which Terconazole, specifically its active stereoisomer rel-(2S,4S)-Terconazole, disrupts ergosterol production, leading to fungal cell stasis and death. We will explore the specific enzymatic interactions, the downstream cellular consequences, and the established methodologies for studying these effects in a research setting.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway begins with acetyl-CoA and proceeds through the synthesis of key intermediates like squalene and lanosterol. A pivotal and rate-limiting step in this pathway is the C-14α demethylation of lanosterol.[1][8] This reaction is catalyzed by the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[8][9] It is precisely at this juncture that Terconazole and other azole antifungals exert their effect.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to two primary detrimental outcomes for the fungal cell:

-

Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[2][9][10]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic blockade causes a buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[4][5][11] These aberrant sterols integrate into the membrane, disrupting its normal packing and function, which is ultimately lethal to the fungus.[4][5][8]

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by Terconazole.

Mechanism of Action: A Stereospecific Interaction

The efficacy of azole antifungals is rooted in their high-affinity interaction with the target enzyme, CYP51. Terconazole's mechanism can be dissected into several key steps:

-

Binding to Cytochrome P450: As a triazole, Terconazole possesses a nitrogen-containing five-membered ring. The unhindered nitrogen atom (N4) of this triazole ring coordinates with the ferric iron atom within the heme prosthetic group at the active site of CYP51.[4] This binding is highly specific and effectively displaces the natural substrate, lanosterol.

-

Enzyme Inhibition: By binding to the heme iron, Terconazole prevents the enzyme from binding oxygen and catalyzing the oxidative demethylation of lanosterol.[4][5] This leads to a potent and specific inhibition of 14α-demethyl sterol production.[5]

-

Stereochemical Importance: Terconazole is a mixture of stereoisomers. The rel-(2S,4S) configuration is crucial for its potent antifungal activity. This specific three-dimensional arrangement dictates the precise fit of the molecule into the active site of the fungal CYP51 enzyme, maximizing the binding affinity and inhibitory effect. While direct comparative studies on the stereoisomers of Terconazole are not extensively detailed in the provided results, the principle of stereospecificity is a well-established concept in pharmacology, where one enantiomer or diastereomer often exhibits significantly higher activity than others due to the chiral nature of biological targets like enzyme active sites.

A study on Candida albicans demonstrated that Terconazole inhibits the production of ergosterol with a 50% inhibitory concentration (IC50) in the nanomolar range (3-6 x 10⁻⁹ M), highlighting its potency.[5] This inhibition occurs at concentrations far below those that affect mammalian cytochrome P450 enzymes, indicating a high degree of selectivity for the fungal target.[5]

Quantitative Analysis of CYP51 Inhibition

The potency of an antifungal agent is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Terconazole demonstrates potent activity against a wide range of yeasts.

| Organism | Parameter | Value | Reference |

| Candida albicans | IC50 (Ergosterol Synthesis Inhibition) | 3-6 nM | [5] |

| Candida albicans | MIC Range | < 0.008 - 0.05 µg/mL | [12] |

| Candida tropicalis | MIC Range | < 0.008 - 0.05 µg/mL | [12] |

| Candida glabrata | MIC Range | < 0.008 - 0.05 µg/mL | [12] |

| Candida parapsilosis | MIC Range | < 0.008 - 0.05 µg/mL | [12] |

| (MIC: Minimum Inhibitory Concentration required to inhibit visible growth) |

Experimental Protocols for Assessing Ergosterol Pathway Inhibition

To validate the mechanism of action and quantify the efficacy of inhibitors like Terconazole, specific and reliable experimental protocols are essential. The following sections detail two key methodologies.

Protocol: Whole-Cell Sterol Profile Analysis by GC-MS

This protocol allows for the direct measurement of ergosterol depletion and the accumulation of precursor sterols in fungal cells following drug treatment. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying sterols.[13]

Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of a vehicle control (e.g., DMSO) establishes the baseline sterol profile. A positive control (another known CYP51 inhibitor like fluconazole) validates the assay's ability to detect the expected biological effect. The use of an internal standard (e.g., cholesterol, which is not naturally produced by fungi) corrects for variations in extraction efficiency and sample injection, ensuring quantitative accuracy.

Step-by-Step Methodology:

-

Fungal Culture Preparation:

-

Inoculate the fungal species of interest (e.g., Candida albicans) into a suitable liquid medium (e.g., YPD broth).

-

Grow the culture overnight at 30°C with shaking to reach the mid-logarithmic growth phase.

-

-

Drug Treatment:

-

Dilute the overnight culture to a standardized cell density (e.g., 1 x 10⁶ cells/mL).

-